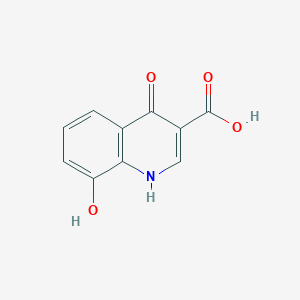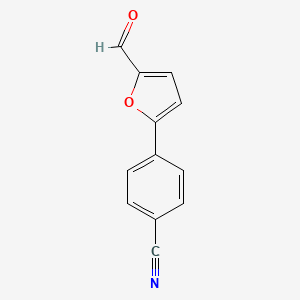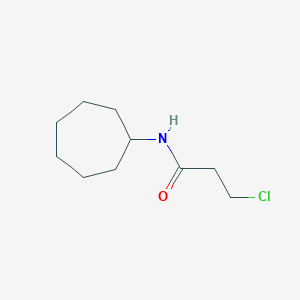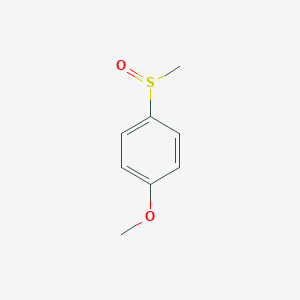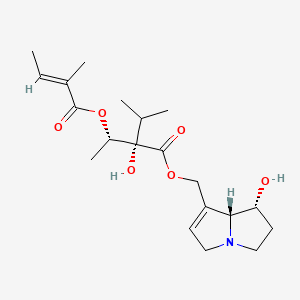
Scorpioidin
Übersicht
Beschreibung
Scorpioidine is a sesquiterpene lactone isolated from the plant Vernonia scorpioides. It is a germacranolide with a unique conformation for a cyclodecadiene, as elucidated through spectroscopic data and X-ray analysis . This compound is of interest due to its distinctive structure and potential biological activities.
Wissenschaftliche Forschungsanwendungen
Scorpioidine has several scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their reactivity.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Potential use in the development of pharmaceuticals and natural product-based pesticides.
Wirkmechanismus
Target of Action
Scorpioidine is a pyrrolizidine alkaloid
Mode of Action
It is known that its free bases cause ataxia, lethargy, and death in mice, accounting for the previously described “curare-like” action of the crude alkaloid fraction
Biochemical Pathways
Pyrrolizidine alkaloids like scorpioidine are known to be synthesized by plants as defense chemicals against herbivores . They display a wide structural diversity and occur in a vast number of species
Result of Action
As mentioned earlier, its free bases cause ataxia, lethargy, and death in mice
Biochemische Analyse
Biochemical Properties
Scorpioidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of Scorpioidine is with homospermidine synthase, an enzyme involved in the biosynthesis of pyrrolizidine alkaloids . This interaction is crucial for the formation of necine bases, which are essential components of these alkaloids. Additionally, Scorpioidine has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.
Cellular Effects
Scorpioidine affects various types of cells and cellular processes. In cancer cells, Scorpioidine has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes . This compound also influences cell signaling pathways, such as the PI3K-Akt pathway, which is involved in cell survival and proliferation . Furthermore, Scorpioidine modulates gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of Scorpioidine involves several key interactions at the molecular level. Scorpioidine binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, Scorpioidine has been shown to inhibit DNA methyltransferase 1, an enzyme involved in DNA methylation, thereby affecting gene expression . Additionally, Scorpioidine can activate or inhibit various signaling pathways, leading to changes in cellular responses. These interactions contribute to the compound’s therapeutic effects, such as its anticancer and anti-inflammatory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Scorpioidine can change over time. Studies have shown that Scorpioidine is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. Long-term studies have also indicated that Scorpioidine can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and sustained induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of Scorpioidine vary with different dosages in animal models. At low doses, Scorpioidine has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, Scorpioidine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.
Metabolic Pathways
Scorpioidine is involved in several metabolic pathways, including the biosynthesis of pyrrolizidine alkaloids . It interacts with enzymes such as homospermidine synthase, which catalyzes the first committed step in the biosynthesis of these alkaloids. Additionally, Scorpioidine can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism. These interactions contribute to the compound’s overall biochemical and therapeutic properties.
Transport and Distribution
Scorpioidine is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within different cellular compartments . The distribution of Scorpioidine is influenced by factors such as blood perfusion, tissue binding, and regional pH. These factors determine the localization and accumulation of Scorpioidine in specific tissues, affecting its overall efficacy and function.
Subcellular Localization
The subcellular localization of Scorpioidine plays a crucial role in its activity and function. Scorpioidine can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, Scorpioidine has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects. The specific localization of Scorpioidine within the cell can influence its activity and contribute to its therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of scorpioidine involves the isolation from Vernonia scorpioides. The plant material is typically subjected to extraction processes using solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to isolate scorpioidine .
Industrial Production Methods
Industrial production of scorpioidine is not well-documented, likely due to its specific occurrence in Vernonia scorpioides. Large-scale production would require extensive cultivation of the plant and optimization of extraction and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Scorpioidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or alkanes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Parthenolide: Another sesquiterpene lactone with anti-inflammatory and anticancer properties.
Artemisinin: A sesquiterpene lactone used as an antimalarial drug.
Helenalin: Known for its anti-inflammatory properties.
Uniqueness
Scorpioidine is unique due to its specific conformation and structural features, which may confer distinct biological activities compared to other sesquiterpene lactones. Its unique cyclodecadiene structure sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-3-methyl-2-[(1S)-1-[(E)-2-methylbut-2-enoyl]oxyethyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-14(5)20(25,12(2)3)19(24)26-11-15-7-9-21-10-8-16(22)17(15)21/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6+/t14-,16+,17+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYWDZKXDBKDDT-SMLWLWDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(C)C(C(C)C)(C(=O)OCC1=CCN2C1C(CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H](C)[C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80230303 | |
| Record name | Scorpioidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80230303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80405-18-1 | |
| Record name | Scorpioidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080405181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scorpioidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80230303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


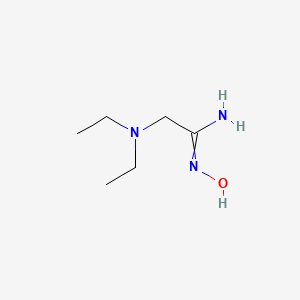

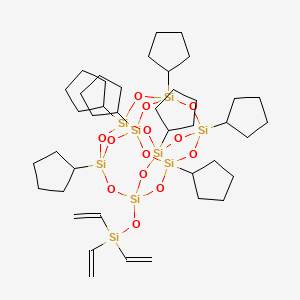

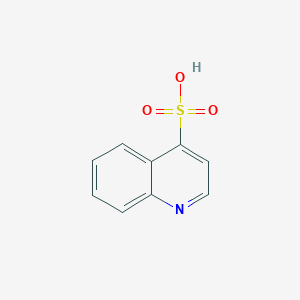
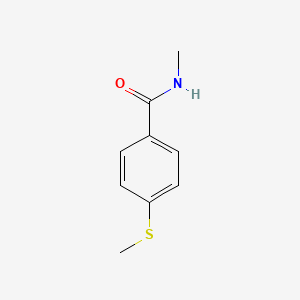
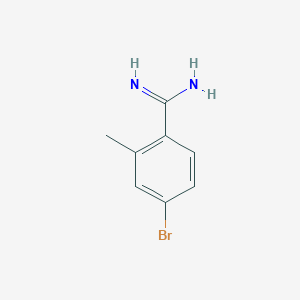
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1609123.png)


